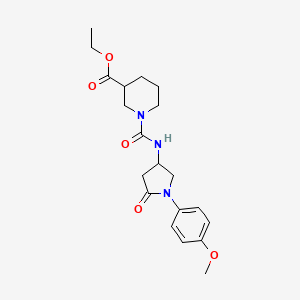

Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of phenylpiperidines , which are chemical compounds with a phenyl moiety directly attached to piperidine. Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing piperidine derivatives. For example, novel Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized for anticonvulsant activity .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Direct Amidation

Microwave-assisted direct amidation techniques have been developed for compounds like ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, which shares structural similarities with Ethyl 1-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-3-carboxylate. These techniques offer efficient pathways to corresponding carboxamides in good yields, highlighting a potential area of application in synthesizing related compounds (M. Milosevic et al., 2015).

X-ray Powder Diffraction Data

The compound's structural analysis can be crucial for understanding its potential applications. For instance, X-ray powder diffraction data provided for related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulants, demonstrates the importance of such studies in drug development (Qing Wang et al., 2017).

Synthesis of New Substituted Derivatives

The synthesis of new substituted derivatives, such as spiropyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, illustrates the broad scope of chemical transformations applicable to similar structures. These derivatives have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Rasha A. M. Faty et al., 2010).

Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates

The development of a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates from ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides, facilitated by piperidine, underscores the versatility of these molecules in organic synthesis. This research opens up pathways for creating a wide range of compounds with potential biological activities (S. S. Hayotsyan et al., 2019).

Synthesis of Schiff and Mannich Bases of Isatin Derivatives

The synthesis of Schiff and Mannich bases of isatin derivatives, including those involving reactions with compounds similar to this compound, demonstrates the compound's potential as a precursor in synthesizing a wide array of bioactive molecules. These bases have been characterized and studied for their potential in various biological applications, highlighting the versatility of this compound in medicinal chemistry (O. Bekircan & H. Bektaş, 2008).

Zukünftige Richtungen

While specific future directions for this compound were not found, there is ongoing research into the synthesis and pharmacological applications of piperidine derivatives . This includes the development of novel antiepileptic drugs with improved efficacy, considerable tolerability, and lower toxicity .

Eigenschaften

IUPAC Name |

ethyl 1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c1-3-28-19(25)14-5-4-10-22(12-14)20(26)21-15-11-18(24)23(13-15)16-6-8-17(27-2)9-7-16/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJVRZHWAKQCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide](/img/structure/B2777719.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)

![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)

![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)